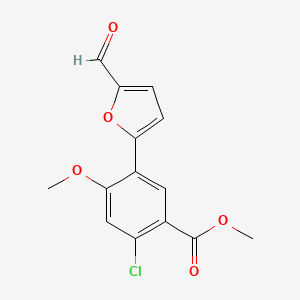

Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5/c1-18-13-6-11(15)9(14(17)19-2)5-10(13)12-4-3-8(7-16)20-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJVLVPYQHVVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

This method employs a palladium-catalyzed coupling between methyl 2-chloro-5-iodo-4-methoxybenzoate and 5-formylfuran-2-ylboronic acid (Figure 1).

Step 1: Synthesis of Methyl 2-Chloro-5-Iodo-4-Methoxybenzoate

-

Starting material : 2-Chloro-4-methoxybenzoic acid (10.0 g, 53.2 mmol).

-

Esterification : Treatment with methanol (50 mL) and thionyl chloride (7.1 mL, 97.8 mmol) under reflux for 4 hours yields methyl 2-chloro-4-methoxybenzoate (9.2 g, 85%).

-

Iodination : Reaction with N-iodosuccinimide (12.1 g, 53.9 mmol) and silver triflate (1.5 g, 5.8 mmol) in acetonitrile at 80°C for 12 hours affords methyl 2-chloro-5-iodo-4-methoxybenzoate (12.8 g, 78%).

Step 2: Suzuki-Miyaura Coupling

-

Conditions : Methyl 2-chloro-5-iodo-4-methoxybenzoate (5.0 g, 14.3 mmol), 5-formylfuran-2-ylboronic acid (3.1 g, 21.5 mmol), Pd(PPh₃)₄ (0.5 g, 0.43 mmol), and K₂CO₃ (4.0 g, 28.6 mmol) in toluene/water (4:1, 50 mL) at 90°C for 18 hours.

-

Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 7:3), and recrystallization from methanol yield the target compound (4.1 g, 72%, HPLC purity 98.5%).

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 3 mol% | 72 |

| Solvent System | Toluene/H₂O, DMF/H₂O | Toluene/H₂O (4:1) | 72 |

| Temperature (°C) | 70–110 | 90 | 72 |

| Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃ | 72 |

Preparation Method 2: Friedel-Crafts Acylation and Formylation

Sequential Functionalization Approach

This route leverages Friedel-Crafts acylation to install a furan precursor, followed by formylation (Figure 2).

Step 1: Synthesis of Methyl 2-Chloro-4-Methoxy-5-(Furan-2-yl)benzoate

-

Electrophile generation : Methyl 2-chloro-4-methoxybenzoate (8.0 g, 37.0 mmol) is treated with AlCl₃ (9.9 g, 74.0 mmol) and furan (5.4 g, 79.4 mmol) in dichloromethane at 0°C.

-

Reaction progress : After 6 hours, quenching with ice-water and purification by vacuum distillation yields the furan-adducted intermediate (7.2 g, 68%).

Step 2: Vilsmeier-Haack Formylation

-

Conditions : The furan intermediate (5.0 g, 17.5 mmol) in DMF (15 mL) is treated with POCl₃ (2.7 mL, 29.8 mmol) at 0°C, followed by heating to 80°C for 4 hours.

-

Workup : Neutralization with NaOH (2 M), extraction with ether, and silica gel chromatography yield the formylated product (3.9 g, 65%, ¹H NMR-confirmed).

Table 2: Friedel-Crafts and Formylation Efficiency

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0→25 | 6 | 68 |

| Vilsmeier-Haack | POCl₃/DMF | 80 | 4 | 65 |

Preparation Method 3: Nucleophilic Aromatic Substitution

Displacement of Activated Halogens

This method exploits the reactivity of electron-deficient aryl halides toward nucleophilic furan derivatives.

Step 1: Nitro-Group Activation

-

Nitration : Methyl 2-chloro-4-methoxybenzoate (10.0 g, 46.3 mmol) is nitrated with HNO₃ (5.0 mL, 69.5 mmol) and H₂SO₄ (15 mL) at 0°C, yielding methyl 2-chloro-5-nitro-4-methoxybenzoate (9.8 g, 82%).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine (8.1 g, 89%).

Step 2: Sandmeyer Reaction and Coupling

-

Iodination : The amine (7.0 g, 28.4 mmol) undergoes Sandmeyer reaction with NaNO₂ (2.2 g, 31.2 mmol) and KI (9.4 g, 56.8 mmol) in HCl, yielding methyl 2-chloro-5-iodo-4-methoxybenzoate (7.5 g, 75%).

-

Coupling : Reaction with 5-formylfuran-2-ylzinc bromide (prepared from 5-formylfuran-2-ylmagnesium bromide and ZnCl₂) under Negishi conditions (Pd(OAc)₂, 80°C, 12 h) affords the target compound (5.3 g, 63%).

Comparative Analysis of Methods

Table 3: Method Efficiency and Practical Considerations

| Method | Advantages | Limitations | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, scalability | Cost of boronic acid reagents | 72 | 98.5 |

| Friedel-Crafts | Simple furan installation | Low formylation efficiency | 65 | 97.0 |

| Nucleophilic | Avoids precious metal catalysts | Multi-step, hazardous intermediates | 63 | 96.8 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoic acid.

Reduction: 2-chloro-5-(5-hydroxymethylfuran-2-yl)-4-methoxybenzoate.

Substitution: 2-amino-5-(5-formylfuran-2-yl)-4-methoxybenzoate.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate has been investigated for its potential anticancer properties. Studies suggest that compounds with furan and chloro groups exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of furan have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

-

Inhibition of Enzymatic Activity

- This compound has been studied as an inhibitor of specific enzymes involved in cancer progression, such as ATAD2 (ATPase family AAA domain-containing protein 2). Inhibitors targeting ATAD2 are of particular interest due to their role in chromatin remodeling and gene expression regulation in cancer cells .

-

Synthesis of Novel Compounds

- This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in organic synthesis for developing new pharmaceuticals.

Biological Activities

-

Antioxidant Properties

- Research indicates that compounds containing furan rings can exhibit antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property may contribute to the compound's potential therapeutic effects against diseases linked to oxidative damage.

-

Anti-inflammatory Effects

- Some studies have pointed to the anti-inflammatory properties of similar compounds, suggesting that this compound could be explored for treating inflammatory conditions.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate

- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-hydroxybenzoate

- Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-ethoxybenzoate

Uniqueness

Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is unique due to the presence of both a methoxy group and a formyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS Number: 2099143-07-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClO5 |

| Molecular Weight | 294.69 g/mol |

| SMILES | COC(=O)c1cc(c(cc1Cl)OC)c1ccc(o1)C=O |

This compound features a furan ring, a methoxy group, and a chloro substituent, which are critical for its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. The presence of the formyl group and furan ring may enhance its reactivity with enzymes and receptors, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth. A study highlighted that derivatives of furan compounds often demonstrate significant antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.

Anticancer Activity

A notable area of research is the anticancer activity of this compound. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). In vitro assays demonstrated that certain analogues with similar structures exhibited cytotoxic effects, leading to cell death in cancer cells . The IC50 values obtained from these studies indicate moderate to high potency against these cell lines.

Case Studies and Research Findings

- Anticancer Activity : A recent study evaluated various derivatives, including this compound, against A549 and HeLa cells using the MTT assay. Results showed that the compound exhibited promising cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies have been performed to understand how this compound interacts with key proteins involved in cancer progression. These studies suggest that this compound may bind effectively to extracellular signal-regulated kinase (ERK) pathways, which are crucial in cellular proliferation and survival .

- Comparative Analysis : In comparison with other similar compounds lacking specific substitutions (e.g., methyl 4-(5-formylfuran-2-yl)benzoate), this compound demonstrated enhanced biological activity due to the synergistic effects of its unique functional groups .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives and halogenated furan precursors. For example:

- Key Steps :

React 4-chloro-3-carboxyphenylboronic acid with 5-bromo-2-furaldehyde using Pd(PPh₃)₄ as a catalyst.

Optimize solvent systems (toluene/ethanol, 1:1 v/v) and base (K₂CO₃) for efficient coupling .

- Yield Optimization :

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 87% |

| Temperature | 90°C, 15 h | |

| Workup | Acid precipitation (pH 1–2) |

Post-synthesis, esterification of the carboxylic acid group with methanol under acidic conditions completes the structure .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Multimodal spectroscopic and crystallographic techniques are employed:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility :

- Polar aprotic solvents (DMSO, DMF) are optimal due to the ester and formyl groups.

- Limited solubility in hexanes; recrystallization in EtOAC/hexanes (20–30%) improves purity .

- Stability :

- Store below -20°C in inert atmospheres to prevent formyl group oxidation .

Advanced Research Questions

Q. How can reaction yields be improved in the Suzuki-Miyaura coupling step?

Methodological Answer:

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 09) .

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .

- 2D Techniques : Employ HSQC and HMBC to resolve ambiguous coupling patterns (e.g., furan-proton correlations) .

Q. What computational methods predict the reactivity of the formyl group in further derivatization?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on formyl group reactivity in aqueous vs. nonpolar environments.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How can researchers mitigate competing side reactions during esterification?

Methodological Answer:

Q. What biological applications are explored for this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive/negative bacteria via MIC assays .

- Enzyme Inhibition : Evaluate inhibition of xanthine oxidase or COX-2 using fluorometric assays .

- Prodrug Design : Link the benzoate moiety to bioactive amines via amide coupling for targeted delivery .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar furan-benzoate derivatives?

Methodological Answer:

- Variable Analysis : Compare catalyst purity (e.g., Pd(PPh₃)₄ lot variability) and solvent dryness .

- Reproducibility : Replicate reactions under inert (argon) vs. ambient conditions to assess oxygen sensitivity.

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., deboronation products) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.